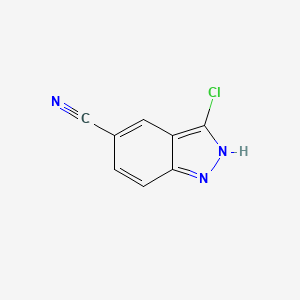

3-Chloro-1H-indazole-5-carbonitrile

Overview

Description

“3-Chloro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 . It is also known as "5-chloro-1H-indazole-3-carbonitrile" .

Synthesis Analysis

The synthesis of indazoles, including “3-Chloro-1H-indazole-5-carbonitrile”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

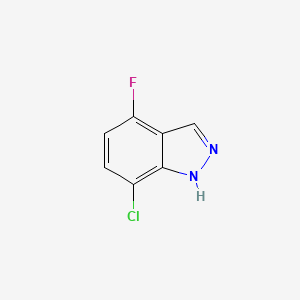

Molecular Structure Analysis

The molecular structure of “3-Chloro-1H-indazole-5-carbonitrile” consists of a five-membered ring containing two nitrogen atoms and a six-membered ring containing a chlorine atom .

Physical And Chemical Properties Analysis

“3-Chloro-1H-indazole-5-carbonitrile” has a density of 1.5 g/cm3 and a boiling point of 403ºC at 760 mmHg . It is stored at 2-8°C .

Scientific Research Applications

Beyond Click Chemistry - Supramolecular Interactions

Research highlights the extensive applications of 1,2,3-triazoles, accessible via click chemistry, in supramolecular and coordination chemistry due to their diverse supramolecular interactions. This can be linked to the potential utility of 3-Chloro-1H-indazole-5-carbonitrile in forming complexes with unique properties, especially in anion recognition, catalysis, and photochemistry, extending beyond the original scope of click chemistry (Schulze & Schubert, 2014).

Novel Explosive Materials

A study on triazolotriazine carbonitriles, closely related to 3-Chloro-1H-indazole-5-carbonitrile, reveals their potential as insensitive high explosives. This suggests that modifications of 3-Chloro-1H-indazole-5-carbonitrile could lead to new materials with significant applications in safety and materials science (Snyder et al., 2017).

Hydrodehalogenation and Synthesis Applications

The hydrodehalogenation of dihalo-carbonitriles, akin to 3-Chloro-1H-indazole-5-carbonitrile, provides a method for synthesizing halo-carbonitriles, which are valuable intermediates in organic synthesis. Such processes underscore the compound's relevance in generating structurally diverse molecules for various chemical research and development applications (Ioannidou & Koutentis, 2011).

Antimicrobial Activity

Indazole derivatives, including those structurally related to 3-Chloro-1H-indazole-5-carbonitrile, have been explored for their antimicrobial properties. This indicates a potential research direction for the synthesis and testing of 3-Chloro-1H-indazole-5-carbonitrile derivatives as antimicrobial agents (Yakaiah et al., 2008).

Click Chemistry in Drug Discovery

The integration of click chemistry in drug discovery, particularly the use of triazole formations, emphasizes the potential of 3-Chloro-1H-indazole-5-carbonitrile in the development of new therapeutic agents. Its structure could be utilized in designing drugs with improved efficacy and specificity (Kolb & Sharpless, 2003).

Safety and Hazards

“3-Chloro-1H-indazole-5-carbonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

3-Chloro-1H-indazole-5-carbonitrile is a derivative of the indazole family . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development . .

Mode of Action

Indazole derivatives, in general, are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-chloro-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAQBEABNLUARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646706 | |

| Record name | 3-Chloro-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1H-indazole-5-carbonitrile | |

CAS RN |

1000341-16-1 | |

| Record name | 3-Chloro-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)

![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)

![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)